

Solubility of Di-sec-octylamine in organic solvents

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Compound of Interest

Compound Name: DI-SEC-OCTYLAMINE

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An In-Depth Technical Guide to the Solubility of **Di-sec-octylamine** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Di-sec-octylamine

Di-sec-octylamine (CAS No. 5412-92-0) is a secondary amine characterized by a central nitrogen atom bonded to two secondary octyl groups and one hydrogen atom. Its molecular structure, featuring two bulky, branched, and nonpolar C8 alkyl chains, renders the molecule significantly lipophilic and hydrophobic. This structure is pivotal in determining its physical and chemical properties, including its solubility profile.

Like other long-chain aliphatic amines, **di-sec-octylamine** is generally a colorless to pale yellow liquid with a characteristic amine-like odor. Its high molecular weight and extensive nonpolar surface area mean it has a low vapor pressure and a high boiling point. These properties make it a subject of interest as a solvent extraction reagent, a corrosion inhibitor, and an intermediate in the synthesis of more complex molecules, such as specialized ligands and active pharmaceutical ingredients (APIs).^[1] Understanding its solubility is critical for designing and optimizing these applications.

Solubility Profile of Di-sec-octylamine

Quantitative solubility data for **di-sec-octylamine** in a wide range of organic solvents is not readily available in published literature. However, its solubility can be reliably predicted based

on its molecular structure and the fundamental principle of "like dissolves like." The molecule's character is overwhelmingly dominated by its two large, nonpolar alkyl groups.

The following table summarizes the expected qualitative solubility of **di-sec-octylamine** in various common organic solvents, categorized by polarity.

Solvent Class	Solvent Example	Polarity	Expected Solubility	Rationale
Nonpolar	Hexane, Toluene, Benzene	Low	Miscible	The nonpolar alkyl chains of di-sec-octylamine have strong van der Waals interactions with nonpolar solvents.
Polar Aprotic	Diethyl Ether	Low	Miscible	Diethyl ether has a significant nonpolar character and can accept a hydrogen bond, readily solvating the amine.[2][3]
Chloroform	Mid	Soluble	Generally compatible, although some amines can be incompatible with chlorinated solvents like carbon tetrachloride.[4]	
Acetone	High	Soluble	While polar, acetone can dissolve many lipophilic compounds. Primary amines, however, can	

				react with ketones.[4]
Polar Protic	Ethanol	High	Soluble	The ethyl group of ethanol allows for some nonpolar interaction, while its hydroxyl group can interact with the amine.[2][3]
Methanol	High	Sparingly Soluble	Methanol is more polar than ethanol, making it a poorer solvent for highly nonpolar solutes.	
Water	Very High	Insoluble	The large hydrophobic alkyl groups prevent dissolution in water, where strong hydrogen bonding networks dominate.[5]	

Theoretical Basis for Solubility

The solubility of an amine is determined by the balance between its nonpolar alkyl chains and the polar amine group (-NH-).

- **Hydrogen Bonding:** The nitrogen atom in a secondary amine has a lone pair of electrons and is bonded to one hydrogen, allowing it to act as both a hydrogen bond donor and acceptor.[4] This capability promotes solubility in polar protic solvents.

- **Van der Waals Forces:** The two sec-octyl chains are large and nonpolar. The dominant intermolecular forces they exhibit are weak van der Waals forces.
- **Hydrophobic Effect:** In the case of **di-sec-octylamine**, the combined size of the two C8 chains creates a significant hydrophobic character that far outweighs the polar contribution of the single N-H bond. Solubility decreases as the hydrocarbon portion of an amine molecule becomes larger.^{[4][6]}

This relationship is visualized in the diagram below.

Caption: Logical flow diagram illustrating how the molecular components of **di-sec-octylamine** dictate its solubility in different solvent types.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard "shake-flask" or visual miscibility method for determining the solubility of a liquid like **di-sec-octylamine**. This method is a foundational technique in pharmaceutical and chemical research.^[7]

Objective: To determine the qualitative (miscible, soluble, insoluble) and semi-quantitative solubility of **di-sec-octylamine** in a selected organic solvent at a specific temperature.

Materials:

- **Di-sec-octylamine**
- Selected organic solvents (e.g., hexane, ethanol, acetone)
- Calibrated positive displacement pipettes or analytical balance
- Glass vials or test tubes with solvent-resistant caps
- Vortex mixer
- Constant temperature bath or shaker

Procedure:

- Preparation:
 - Ensure all glassware is clean and dry to prevent contamination.
 - Bring the **di-sec-octylamine** and the selected solvent to the desired experimental temperature (e.g., 25°C) by placing them in a constant temperature bath.
- Qualitative Miscibility Test:
 - Add 1 mL of the organic solvent to a glass vial.
 - Add 1 mL of **di-sec-octylamine** to the same vial.
 - Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
 - Visually inspect the mixture. The formation of a single, clear, homogeneous phase indicates miscibility. The presence of turbidity, cloudiness, or distinct layers indicates immiscibility or partial solubility.
- Semi-Quantitative Solubility Determination (if not miscible):
 - Accurately weigh or measure a known volume of the solvent (e.g., 5 mL) into a vial.
 - Using a calibrated pipette, add a small, precise aliquot of **di-sec-octylamine** (e.g., 10 µL) to the solvent.
 - Cap the vial and shake or vortex until the solute is completely dissolved.
 - Continue adding small, precise aliquots of **di-sec-octylamine**, ensuring complete dissolution after each addition.
 - The point at which a persistent cloudiness or a second phase (undissolved droplets) appears, even after vigorous mixing, is the saturation point.
 - Record the total volume of **di-sec-octylamine** added.
- Calculation and Reporting:

- Calculate the solubility in terms of volume/volume percent (v/v %) or, by using the density, convert to a mass/volume (g/mL) or mass/mass (w/w) basis.
- Report the solubility along with the experimental temperature, as solubility is temperature-dependent.

The workflow for this experimental protocol is visualized below.

Caption: Step-by-step workflow for the experimental determination of **di-sec-octylamine** solubility in an organic solvent.

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